molecular formula C24H26N2O5S2 B4584303 N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide

N~2~-(3,4-dimethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide

Cat. No. B4584303
M. Wt: 486.6 g/mol
InChI Key: LBKOOCXRYSUXRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex reactions, including monoalkylations, dialkylations, and Michael additions under specific catalysis conditions. These processes lead to various derivatives with potential applications in different fields of chemistry and biochemistry. For example, ethyl N-(diphenylmethylene)glycinate undergoes such reactions to produce alpha-alkylated aspartic and glutamic acid derivatives, showcasing the intricate steps involved in synthesizing complex molecules (López et al., 1996).

Molecular Structure Analysis

The molecular structure of compounds closely related to the target molecule has been detailed through X-ray diffraction analysis. Such studies reveal the geometry and conformation of these molecules, aiding in the understanding of their chemical behavior and interaction potential. For instance, the crystal structures of methyl and ethyl N-(2,3-dimethoxybenzyl)-N-(p-toluenesulfonyl)-2-phenyl-glycinates have been determined, providing insights into their molecular geometry (González-Cameno et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving the synthesis of such compounds include the Pummerer reaction, which is a key step in producing vinyl sulfides and cyclized products. This reaction's effectiveness can be enhanced by specific reagents, indicating the complex chemistry involved in synthesizing and manipulating these molecules (Saitoh et al., 2001).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their practical application. Studies on related molecules, like N-methyl-(n-butyl)pyrrolidinium bis(trifluoromethanesulfonyl)imide mixtures, show significant improvements in thermal stability and ionic conductivity with the addition of specific components. Such findings are vital for applications in electrochemical cells and other areas (Shin & Cairns, 2008).

Chemical Properties Analysis

The chemical properties, including reactivity and interaction with other substances, are key to understanding and utilizing these compounds. For instance, the synthesis and characterization of dimethoxy-Nʹ-(phenylsulfonyl)-benzenesulfonohydrazide derivatives highlight the potential of these molecules in capturing calcium ions, demonstrating their chemical utility in analytical applications (Hussain et al., 2020).

Scientific Research Applications

Chemical Structure and Insecticidal Activity

The research into the chemical structure similar to N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide has led to the development of flubendiamide, a novel class of insecticides. Flubendiamide, characterized by its unique chemical structure, shows extremely strong insecticidal activity against lepidopterous pests, including resistant strains. This compound's distinctive structure contributes to a novel mode of action, setting it apart from traditional commercial insecticides and highlighting its potential for integrated pest management programs (Tohnishi et al., 2005).

Multicomponent Synthesis Processes

Further research explores the silver-catalyzed multicomponent reaction processes involving similar chemical structures. These processes are significant for synthesizing polysubstituted proline derivatives, highlighting the compound's role in facilitating efficient and diverse chemical syntheses. Such methodologies enable the creation of complex molecules at room temperature, demonstrating the chemical's versatility in organic synthesis (Mancebo‐Aracil et al., 2015).

Anti-inflammatory and Antimicrobial Properties

A series of novel derivatives similar in structure to the specified compound have been synthesized and evaluated for their anti-inflammatory and antimicrobial properties. These compounds have shown promising results in inhibiting pro-inflammatory cytokines and exhibiting antimicrobial activity against various pathogenic bacteria and fungi. Such findings suggest potential applications in developing new therapeutic agents for treating inflammation and infections (Keche et al., 2012).

Osteoclastogenesis Inhibition

Research into compounds with a similar structure to N2-(3,4-dimethoxyphenyl)-N2-(phenylsulfonyl)-N1-[2-(phenylthio)ethyl]glycinamide has led to the discovery of their potential in preventing osteoclastogenesis and estrogen-dependent bone loss. The study on novel compounds, including N-phenyl-methylsulfonamido-acetamide (PMSA) derivatives, revealed their efficacy in inhibiting osteoclast differentiation and signaling pathways associated with bone resorption. These findings open up new avenues for developing treatments for postmenopausal osteoporosis (Cho et al., 2020).

properties

IUPAC Name

2-[N-(benzenesulfonyl)-3,4-dimethoxyanilino]-N-(2-phenylsulfanylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O5S2/c1-30-22-14-13-19(17-23(22)31-2)26(33(28,29)21-11-7-4-8-12-21)18-24(27)25-15-16-32-20-9-5-3-6-10-20/h3-14,17H,15-16,18H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBKOOCXRYSUXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N(CC(=O)NCCSC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3,4-dimethoxyphenyl)-N-[2-(phenylsulfanyl)ethyl]-N~2~-(phenylsulfonyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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